trans-Cyclooctene is a valuable precursor for the synthesis of various organic molecules due to its reactive double bond. Researchers utilize it in reactions such as:
This reaction allows the formation of six-membered rings through the [4+2] cycloaddition between a diene (like trans-cyclooctene) and a dienophile. This versatile reaction enables the creation of complex organic structures.
trans-Cyclooctene can act as a monomer in ROMP reactions, a powerful tool for generating well-defined polymers with specific properties. These polymers have applications in areas like drug delivery and materials science.
The unique properties of trans-cyclooctene make it useful for studying biological processes:
Scientists can introduce a stable isotope label (like deuterium) into the double bond of trans-cyclooctene. By incorporating this labeled molecule into cells, researchers can track metabolic pathways and study the fate of specific molecules within organisms.
trans-Cyclooctene can participate in bioorthogonal click reactions, a class of highly specific reactions that occur efficiently within living systems without interfering with natural cellular processes. This allows researchers to target and modify biomolecules of interest for studying their function.
The chemical versatility of trans-cyclooctene opens doors for its application in material development:
Through step-growth polymerization with complementary functional groups, trans-cyclooctene can be used to create new polymers with tailored properties for applications like electronics and coatings.
Researchers are exploring the use of trans-cyclooctene in the design of self-healing materials. By incorporating this molecule into a polymer network, it could allow for the automatic repair of cracks or damage under specific conditions.
Trans-Cyclooctene, often abbreviated as TCO, is a highly strained eight-membered cyclic alkene characterized by its unique structure and remarkable reactivity. It is notable for its ability to undergo rapid cycloaddition reactions, particularly with tetrazines, through a mechanism known as the Strain-Promoted Inverse Electron-Demand Diels-Alder reaction. The molecular structure of trans-Cyclooctene features a double bond that is significantly distorted due to the ring strain, which enhances its reactivity compared to other cyclic alkenes. This strain allows TCO to adopt a stable crown conformation, resembling the chair conformation of cyclohexane, which is crucial for its high reactivity in
Trans-Cyclooctene is primarily known for its participation in bioorthogonal reactions, particularly its rapid reaction with tetrazines. The reaction proceeds via the inverse electron-demand Diels-Alder mechanism, where TCO acts as a dienophile. This reaction is advantageous because it does not require metal catalysts and can occur in complex biological environments. The kinetics of the reaction are significantly influenced by the strain in TCO, making it one of the most reactive cyclic alkenes available .
Trans-Cyclooctene exhibits significant biological activity due to its ability to participate in bioorthogonal reactions. These properties make it an invaluable tool for labeling biomolecules and studying biological processes. For instance, TCO can be conjugated with fluorescent probes or drugs to facilitate imaging or targeted therapy in cancer research. Its stability against racemization and high energy barrier (35.6 kcal/mol) ensures that it retains its reactivity under physiological conditions .
Several methods have been developed for synthesizing trans-Cyclooctene, focusing on achieving high yields and purity while maintaining its strained structure.
Studies on trans-Cyclooctene interactions focus on its reactivity with various dienophiles and functional groups. Research has shown that TCO reacts efficiently with electron-deficient tetrazines, leading to rapid conjugation products suitable for imaging and therapeutic applications. The interaction kinetics are influenced by factors such as steric hindrance and electronic properties of substituents on both TCO and tetrazines .
Trans-Cyclooctene stands out among similar compounds due to its unique structural features and exceptional reactivity. Below is a comparison with other cyclic alkenes:
| Compound | Ring Size | Strain Level | Reactivity (relative) | Key Features |
|---|---|---|---|---|
| Cis-Cyclooctene | 8 | Moderate | Lower than TCO | Less strained; slower reaction rates |
| Cyclopropene | 3 | High | Very high | Most reactive; used in different contexts |
| Cyclobutene | 4 | Moderate | High | Reactive but less than cyclopropene |
| Cyclohexene | 6 | Low | Low | Commonly used but less reactive |
Trans-Cyclooctene's unique combination of high strain and stability makes it particularly valuable for applications requiring rapid and selective reactions without the need for metal catalysts .
The Hofmann elimination reaction represents the historical foundation for trans-cyclooctene synthesis, first developed by Arthur C. Cope in the 1950s [1]. This methodology involves the thermal decomposition of N,N,N-trimethylcyclooctylammonium iodide under controlled conditions to generate a mixture of cis and trans cyclooctene isomers [8]. The reaction proceeds through formation of a quaternary ammonium hydroxide intermediate, which upon heating to 110-125°C undergoes elimination to yield the desired alkene products [40].
The critical innovation in this classical approach lies in the selective complexation of the trans-isomer with silver nitrate [1]. Unlike the more thermodynamically stable cis-isomer, trans-cyclooctene forms a water-soluble complex with silver nitrate, enabling efficient separation of the stereoisomers [11]. The silver complexation process demonstrates remarkable selectivity, with the trans-isomer being selectively trapped while the cis-isomer remains in the organic phase [39].
Experimental studies have demonstrated that silver complexation is thermodynamically favorable for trans-cyclooctene, though the complexes exhibit labile behavior with rapid dissociation kinetics [37]. Variable temperature nuclear magnetic resonance studies reveal that the silver-cyclooctene complexes can be immediately dissociated upon addition of sodium chloride, providing a convenient method for liberating the free trans-cyclooctene on demand [37]. This property proves particularly valuable for applications requiring precise temporal control of trans-cyclooctene availability.
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Temperature | 110-125°C | Oil bath heating |
| Pressure | 10 mmHg | Under nitrogen atmosphere |
| Silver Complexation | Selective for trans-isomer | AgNO₃/SiO₂ |
| Overall Yield | 15-20% | Based on starting quaternary salt |
| Product Purity | >95% | After silver decomplexation |
The epoxide rearrangement approach, pioneered by Bridges and Whitham, provides a stereospecific route to trans-cyclooctene through inversion of the cis-isomer [11]. This methodology begins with the epoxidation of cis-cyclooctene to form 1,2-epoxycyclooctane, followed by treatment with lithium diphenylphosphide and subsequent reaction with methyl iodide [1]. The sequence results in stereospecific inversion to yield trans-cyclooctene in nearly quantitative yield.
The mechanistic pathway involves nucleophilic attack by lithium diphenylphosphide on the epoxide ring, generating a phosphonium intermediate [11]. Subsequent treatment with methyl iodide facilitates elimination, leading to formation of the trans-alkene with complete stereochemical inversion relative to the starting cis-epoxide [1]. This stereospecificity represents a significant advantage over elimination-based methods that typically produce mixtures of stereoisomers.
Research findings indicate that the epoxide rearrangement strategy can achieve yields approaching 100% under optimized conditions [1]. The high efficiency stems from the absence of competing elimination pathways and the thermodynamic driving force favoring the rearrangement process [11]. However, the method requires multiple synthetic steps and specialized reagents, limiting its practical applicability for large-scale preparations.
Alternative epoxide-based strategies have been explored using various nucleophiles and elimination conditions [12]. Computational studies suggest that the high selectivity observed in cyclooctene epoxidation reactions relates to poor sigma carbon-alpha hydrogen-pi carbon-carbon orbital overlap in the predominant conformation, which disfavors alpha hydrogen abstraction by radical species [12]. This conformational preference contributes to the clean reaction profiles observed in epoxide rearrangement sequences.
Flow reactor technology has revolutionized trans-cyclooctene synthesis by enabling continuous photoisomerization of cis-cyclooctene under controlled conditions [2]. The flow photochemical method utilizes a closed-loop reactor system where the reaction mixture is continuously cycled through silver nitrate immobilized on silica gel while being irradiated at 254 nanometers [5]. This approach overcomes the limitations of batch photoisomerization, which typically yields low concentrations of the thermodynamically unfavorable trans-isomer.
The key innovation lies in the continuous removal of trans-cyclooctene through selective silver complexation during the flow process [2]. As the photoisomerization reaches equilibrium, the trans-isomer is continuously sequestered by the silver-modified silica, driving the equilibrium toward increased trans-isomer formation [13]. This process-intensification strategy enables preparatively useful yields that are unattainable under batch conditions.
Experimental investigations have demonstrated that flow photoisomerization can achieve yields of 47% for axial-substituted trans-cyclooctene derivatives and 30% for equatorial isomers [25]. The method's scalability has been enhanced through modifications utilizing quartz tube reactors and specialized ultraviolet light sources [2]. Recent developments include microflow systems that incorporate multiple beds of silver nitrate-impregnated silica that can be exchanged during irradiation [7].
Process optimization studies reveal that reaction times of approximately 6 hours are typically required for completion [5]. The method demonstrates excellent functional group tolerance and has been successfully applied to a diverse range of substituted cyclooctene derivatives [2]. Post-reaction workup involves treatment of the silver-loaded silica with ammonia-saturated methanol to liberate the trans-cyclooctene products, followed by extraction and purification [5].
| Flow Parameter | Standard Conditions | Enhanced Conditions |
|---|---|---|
| Irradiation Wavelength | 254 nm | 254 nm |
| Flow Rate | ~100 mL/min | Variable |
| Reaction Time | 6 hours | 4-8 hours |
| Silver Loading | AgNO₃/SiO₂ | Sulfonated silica/Ag⁺ |
| Axial Product Yield | 47% | 40-76% |
| Equatorial Product Yield | 30% | 25-45% |
Sensitized photoisomerization represents a sophisticated approach for achieving enantioselective synthesis of trans-cyclooctene through the use of chiral photosensitizers [16]. This methodology exploits the formation of diastereomeric exciplexes between chiral aromatic sensitizers and cis-cyclooctene upon irradiation at 254 nanometers [11]. The resulting "twisted singlet" exciplexes undergo stereoselective rotational relaxation to produce enantioenriched trans-cyclooctene products.
Mechanistic studies indicate that the enantiodetermining step involves differential rates of rotational relaxation from the cis-cyclooctene exciplex to diastereomeric twisted-cyclooctene intermediates rather than preferential quenching of trans-cyclooctene [16]. This mechanistic understanding has enabled rational design of chiral sensitizers with enhanced enantioselectivity [15]. Chiral arenecarboxylate sensitizers have proven particularly effective, with enantiomeric excesses reaching 87% under optimized conditions at -140°C [16].
Temperature effects play a crucial role in determining enantioselectivity, with lower temperatures generally providing higher enantiomeric excesses [16]. Studies using various chiral sensitizers reveal that the choice of sensitizer structure, solvent, and reaction temperature critically influences the degree of asymmetric induction [17]. Modified beta-cyclodextrin sensitizers have achieved enantiomeric excesses up to 46%, representing the highest values reported for supramolecular photochirogenesis with cyclodextrin hosts [17].
Recent investigations have explored DNA and RNA as chiral photosensitizers in aqueous solution, demonstrating that nucleotide sequence effects can influence enantioselectivity [14]. Oligothymidine sequences prove essential for efficient enantioselective photoisomerization, with enantiomeric excesses reaching 15% under aqueous conditions [14]. Cyclodextrin nanosponge-sensitized systems show pH and solvent composition dependence, revealing the active roles of chiral void spaces in photochirogenic reactions [15].
| Sensitizer Type | Temperature (°C) | Enantiomeric Excess (%) | Solvent System |
|---|---|---|---|
| Chiral arenecarboxylates | -80 to 25 | 15-87 | Organic solvents |
| β-cyclodextrin derivatives | 25 | Up to 46 | Aqueous/organic |
| DNA/RNA | 25 | Up to 15 | Aqueous solution |
| Paracyclophanes | -140 | Up to 87 | Organic solvents |
| Cyclodextrin nanosponges | 25 | pH-dependent | Mixed solvents |
Conformationally strained trans-cyclooctene derivatives incorporating cyclopropane and dioxolane ring fusions represent a significant advancement in achieving enhanced reactivity while maintaining synthetic accessibility [27]. Cyclopropane-fused trans-cyclooctenes, termed "s-TCO," are designed through computational guidance to adopt highly strained half-chair conformations that dramatically increase reactivity in bioorthogonal reactions [29]. These derivatives achieve second-order rate constants exceeding 3,300,000 per molar per second in aqueous solution at 25°C [27].
The synthetic approach to cyclopropane-fused derivatives involves photoisomerization of appropriately substituted cis-precursors followed by selective trapping of the strained trans-isomers [29]. Computational analysis reveals that the cis-ring fusion forces the eight-membered ring to adopt conformations similar to the higher-energy half-chair form of unsubstituted trans-cyclooctene [29]. This conformational constraint translates directly into enhanced reactivity due to reduced activation barriers for cycloaddition reactions.
Dioxolane-fused trans-cyclooctenes ("d-TCO") offer complementary advantages, combining enhanced reactivity with improved aqueous solubility and stability [27]. These derivatives demonstrate second-order rate constants of 366,000 per molar per second with water-soluble tetrazines at 25°C in pure water [29]. The dioxolane ring introduces conformational strain while providing polar functionality that enhances aqueous compatibility [27].
Synthetic access to dioxolane-fused derivatives typically involves diastereoselective cyclization reactions that establish the desired ring fusion geometry [27]. The resulting products are often crystalline bench-stable solids that maintain stability in aqueous solution, blood serum, and in the presence of thiols in buffered solution [29]. This combination of reactivity and stability makes these derivatives particularly attractive for biological applications requiring both rapid kinetics and chemical robustness.
| Derivative Type | Rate Constant (M⁻¹s⁻¹) | Stability | Synthesis Features |
|---|---|---|---|
| s-TCO (cyclopropane) | >3,300,000 | Moderate | Photoisomerization |
| d-TCO (dioxolane) | 366,000 | High | Diastereoselective |
| Unsubstituted TCO | ~2,000 | Low | Reference standard |
| Oxo-TCO | 150,000-500,000 | High | Heterocyclic backbone |
The stereochemistry of substituents on the trans-cyclooctene ring profoundly influences both reactivity and stability, with axial configurations generally providing superior properties compared to equatorial arrangements [26]. Systematic studies demonstrate that axially linked trans-cyclooctene derivatives exhibit significantly higher reactivity in cycloaddition reactions, with rate enhancements of up to 10-fold observed relative to equatorial isomers [26]. This reactivity difference stems from the conformational preferences of the eight-membered ring system and the accessibility of the alkene functionality.
Experimental investigations reveal that the rigid "crown" conformation of trans-cyclooctene creates distinct environments for axial and equatorial substituents [25]. Carbon-13 nuclear magnetic resonance analysis of separated axial and equatorial isomers shows characteristic patterns that confirm the C₂-symmetric nature of these compounds [25]. The crown conformation results in an alternating sequence of equatorial and axial positions around the ring, with axial substituents experiencing less steric interference during approach of reaction partners.
Stability studies indicate that axial isomers generally demonstrate enhanced resistance to isomerization compared to equatorial counterparts [26]. This enhanced stability is attributed to increased steric hindrance that impedes copper-catalyzed isomerization processes [26]. Research findings suggest that trans-cyclooctene deactivation occurs primarily through isomerization to the unreactive cis-isomer via interactions with copper-containing proteins, and that axial substitution patterns can effectively impede this degradation pathway.
Preparative methods for controlling axial versus equatorial selectivity have been developed through stereocontrolled addition reactions to trans-cyclooct-4-enone [19]. These approaches exploit the facial selectivity of nucleophilic additions to the rigid ketone substrate, providing access to axial products as single diastereomers [23]. Computational transition state models successfully rationalize the observed diastereoselectivity and enable prediction of stereochemical outcomes for various nucleophile-electrophile combinations [19].
| Configuration | Reactivity Enhancement | Stability | Synthetic Access |
|---|---|---|---|
| Axial | 10-fold vs. equatorial | High | Nucleophilic addition |
| Equatorial | Baseline | Moderate | Alternative conditions |
| Mixed axial/equatorial | Variable | Variable | Depends on pattern |
| C₂-symmetric bis-axial | Maximum | Highest | Specialized methods |
The inverse electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene stands as the fastest bioorthogonal reaction reported to date, with rate constants ranging from $$10^1$$ to $$10^6$$ $$\text{M}^{-1}\text{s}^{-1}$$ [4] [5] [6]. This reaction proceeds through a [4+2] cycloaddition mechanism wherein the electron-deficient tetrazine diene reacts with the electron-rich trans-cyclooctene dienophile, followed by rapid elimination of dinitrogen to yield stable dihydropyridazine products [4] [7].
According to frontier molecular orbital theory, the exceptional kinetics arise from the favorable energy gap between the highest occupied molecular orbital of trans-cyclooctene and the lowest unoccupied molecular orbital of the tetrazine [5] [6]. The geometric distortion of trans-cyclooctene, particularly its non-planar ring structure, creates significant strain energy that enhances reactivity compared to unstrained alkenes [8] [9].
The tetrazine ligation mechanism proceeds through a well-characterized multi-step pathway [4] [7] [10]. The initial rate-determining step involves cycloaddition between the tetrazine and trans-cyclooctene to form a bicyclic intermediate. This intermediate rapidly undergoes cycloreversion with elimination of dinitrogen, yielding a 4,5-dihydropyridazine product [7] [10].
The resulting 4,5-dihydropyridazine can tautomerize to form 1,4-dihydropyridazine and 2,5-dihydropyridazine isomers in aqueous environments [5] [11]. Recent computational investigations have revealed that tetrazine distortion caused by intramolecular nitrogen-nitrogen repulsion plays a crucial role in accelerating the cycloaddition step, contributing significantly more to reactivity enhancement than previously attributed electronic effects alone [12] [10].
Rate constants for the tetrazine ligation vary substantially based on the substitution patterns of both reaction partners. Highly reactive 2-pyridyl-substituted tetrazines achieve second-order rate constants exceeding $$10^6$$ $$\text{M}^{-1}\text{s}^{-1}$$ with strained trans-cyclooctene derivatives under aqueous conditions [9] [13] [10]. The reaction demonstrates excellent biocompatibility, proceeding efficiently in organic solvents, water, and biological media without requiring catalyst activation [5] [14].
Conformational strain represents the primary mechanism for enhancing trans-cyclooctene reactivity in bioorthogonal applications [9] [15] [16]. The ground-state crown conformation of trans-cyclooctene, which resembles the chair conformation of cyclohexane with alternating axial and equatorial hydrogen arrangements, exhibits the lowest energy but moderate reactivity [15] [16].
Computational studies have identified the half-chair conformation as being 5.6-5.9 kcal/mol higher in energy than the crown conformation [15] [16]. Strategic introduction of conformational constraints forces trans-cyclooctene derivatives to adopt these higher-energy conformations, resulting in dramatic rate enhancements. The most successful approach involves cis-ring fusion strategies that lock the eight-membered ring into strained conformations [9] [15].
Strained trans-cyclooctene derivatives incorporating cyclopropane rings via cis-fusion achieve rate constants of 3,100 $$\text{M}^{-1}\text{s}^{-1}$$ with 3,6-diphenyl-s-tetrazine, representing a 160-fold enhancement over the parent trans-cyclooctene [9] [15]. Dioxolane-fused trans-cyclooctene derivatives provide an excellent balance of reactivity and stability, achieving rate constants of 366,000 $$\text{M}^{-1}\text{s}^{-1}$$ with water-soluble tetrazines while maintaining bench stability and resistance to biological nucleophiles [9] [13].
Click-to-release chemistry represents a revolutionary advancement in bioorthogonal bond cleavage, enabling controlled activation of prodrugs and biomolecules through tetrazine-triggered elimination reactions [17] [18] [19]. These systems exploit the inverse electron-demand Diels-Alder reaction to initiate subsequent elimination cascades that release bioactive payloads with temporal and spatial precision [20] [18].
The pyridazine elimination mechanism forms the foundation of most trans-cyclooctene-based click-to-release systems [17] [18] [11]. In the canonical mechanism, trans-cyclooctene derivatives bearing carbamate linkages at the allylic position undergo inverse electron-demand Diels-Alder reaction with tetrazines to generate 4,5-dihydropyridazine intermediates [18] [11]. These intermediates tautomerize to form 1,4-dihydropyridazine species that spontaneously eliminate carbon dioxide and the attached payload through a 1,4-elimination process [11].
The efficiency of payload release depends critically on the tautomerization equilibrium between dihydropyridazine isomers. The 1,4-dihydropyridazine tautomer serves as the active releasing species, while 2,5-dihydropyridazine tends toward oxidation to stable pyridazine products without payload release [11]. Structural modifications to both tetrazine and trans-cyclooctene components can bias this equilibrium toward productive elimination pathways.
Axial trans-cyclooctene carbamates demonstrate 156-fold faster reaction rates compared to equatorial isomers due to favorable stereoelectronic effects [11]. The electron density of tetrazine substituents significantly influences both reaction kinetics and release yields. Dipyridyl-tetrazines react rapidly ($$k2 = 57.70$$ $$\text{M}^{-1}\text{s}^{-1}$$) but provide low release yields (7%), while dimethyl-tetrazines react more slowly ($$k2 = 0.54$$ $$\text{M}^{-1}\text{s}^{-1}$$) but achieve higher release yields (79%) [11].
Recent innovations have expanded click-to-release beyond carbamate linkages to include ether cleavage systems [18]. Trans-cyclooctene ethers, carbonates, and even aromatic ethers undergo efficient tetrazine-triggered elimination, with release yields approaching 96% under optimized conditions [18]. This versatility enables caging of diverse functional groups including alcohols, phenols, and other nucleophiles.
Antibody-drug conjugates incorporating click-cleavable trans-cyclooctene linkers represent a paradigm shift in targeted cancer therapy. These chemically-cleavable antibody-drug conjugates enable external control over drug release through systemic administration of tetrazine activators, providing unprecedented spatiotemporal control over therapeutic activation.
The pretargeting strategy involves sequential administration of trans-cyclooctene-modified antibody-drug conjugates followed by tetrazine activators. The antibody-drug conjugate accumulates at tumor sites through receptor-mediated targeting, while excess conjugate clears from circulation. Subsequent tetrazine administration triggers rapid bioorthogonal drug release specifically at tumor locations where the antibody-drug conjugate has accumulated.
In vivo studies demonstrate potent therapeutic efficacy using this approach. Diabody-based anti-TAG72 antibody-drug conjugates incorporating cleavable trans-cyclooctene linkers show excellent tumor selectivity with minimal off-target drug release. Biodistribution studies reveal antibody-drug conjugate clearance from blood (less than 1% injected dose per gram) within 48 hours, providing an optimal window for selective tetrazine-mediated activation.
The deactivation kinetics of trans-cyclooctene linkers in biological systems represent a critical design consideration. Serum protein interactions induce trans-cyclooctene deactivation with a half-life of approximately 5.5 days, which exceeds the antibody-drug conjugate circulation time and maintains sufficient reactivity for therapeutic activation. Advanced orthogonal tetrazine designs incorporating hydrogen-bonding substituents achieve near-quantitative antibody-drug conjugate conversion at 10-20 fold lower tetrazine doses compared to conventional systems.
Recent developments in reversed click-to-release systems place tetrazine linkers on antibody-drug conjugates and use highly reactive trans-cyclooctene activators. This approach enables utilization of strained trans-cyclooctene derivatives with rate constants up to 3 orders of magnitude higher than conventional systems, achieving complete antibody-drug conjugate activation in seconds rather than hours.
Trans-cyclooctene serves as an essential component in advanced biomolecular labeling strategies that enable precise modification and tracking of proteins, nucleic acids, and other biological macromolecules. The exceptional kinetics and biocompatibility of tetrazine-trans-cyclooctene chemistry make it particularly suitable for applications requiring rapid, site-specific conjugation under physiological conditions.
Genetic code expansion methodology enables site-specific incorporation of bioorthogonal functional groups into proteins, with tetrazine and trans-cyclooctene amino acids representing the most advanced systems for rapid protein labeling. Tetrazine amino acids incorporated into proteins through evolved aminoacyl-transfer ribonucleic acid synthetase/transfer ribonucleic acid pairs achieve reaction rates of 8 × 10⁴ $$\text{M}^{-1}\text{s}^{-1}$$ with strained trans-cyclooctene reagents, making them the fastest site-specific bioorthogonal labels in eukaryotic systems.
The exceptional kinetics enable substoichiometric labeling where label concentrations remain below protein concentrations, minimizing perturbation of biological systems. Recent advances have produced 29 different tetrazine amino acid variants with reaction rates reaching 10⁶ $$\text{M}^{-1}\text{s}^{-1}$$ levels through strategic fluorine substitution. These optimized systems achieve greater than 95% encoding and labeling fidelity in Escherichia coli expression systems.
Trans-cyclooctene amino acid incorporation provides an alternative approach with distinct advantages for certain applications. Norbornene and trans-cyclooctene derivatives can be genetically encoded using pyrrolysyl-transfer ribonucleic acid synthetase/transfer ribonucleic acid pairs, enabling quantitative protein labeling with tetrazine probes. The stability of trans-cyclooctene-modified proteins in biological environments exceeds that of many alternative bioorthogonal handles.
Protein glycoconjugation represents a particularly important application where trans-cyclooctene-tetrazine chemistry enables site-specific attachment of carbohydrate moieties. Tetrazine-functionalized glycans prepared through copper-catalyzed azide-alkyne cycloaddition react efficiently with trans-cyclooctene-modified proteins, achieving complete glycoconjugation on purified proteins and demonstrating selectivity in complex cellular lysates.
Oligonucleotide modification with trans-cyclooctene and tetrazine functionalities enables advanced strategies for nucleic acid delivery and activation. Trans-cyclooctene-modified deoxyribonucleoside triphosphates serve as substrates for DNA polymerases, enabling metabolic incorporation into genomic DNA for subsequent bioorthogonal labeling. These modified nucleotides demonstrate efficient cellular uptake when delivered using synthetic transporters and enable DNA synthesis imaging within 15-minute time periods.
Click-activated oligonucleotide systems exploit bioorthogonal chemistry for conditional activation of nucleic acid therapeutics. Trans-cyclooctene-acylimidazole reagents can reversibly "cloak" single guide ribonucleic acids through 2'-hydroxyl acylation, completely inactivating CRISPR-Cas9 nuclease activity. Subsequent tetrazine treatment removes the trans-cyclooctene moieties through a two-step bioorthogonal cleavage process, restoring nuclease function with temporal precision.
Transport oligonucleotide delivery systems represent an innovative approach for intracellular oligonucleotide delivery that could potentially be enhanced through bioorthogonal chemistry. These systems utilize lipophilic oligonucleotides complementary to therapeutic antisense oligonucleotides, forming duplexes that facilitate cellular uptake. Integration of trans-cyclooctene-tetrazine chemistry could enable conditional release of therapeutic oligonucleotides following cellular delivery.
Bioorthogonal oligonucleotide conjugation strategies enable assembly of functional single guide ribonucleic acids through tetrazine-trans-cyclooctene ligation. This approach permits chemical synthesis of shorter oligonucleotide segments bearing bioorthogonal handles, followed by efficient conjugation to generate full-length functional nucleic acids. The methodology facilitates incorporation of nucleobase modifications that would be challenging to introduce through direct chemical synthesis of long sequences.